N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide
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Overview
Description
N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a thiazole ring, and phenoxyacetamide, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide typically involves multiple steps. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with phenoxyacetamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are usually designed by organic chemists and may involve steps such as nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and safety. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified molecules with different functional groups.
Scientific Research Applications
N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Benzoyl-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide
- N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide
Uniqueness
N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N6O4S2 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H24N6O4S2/c1-2-33-19-10-8-17(9-11-19)30-20(14-26-21(31)15-34-18-6-4-3-5-7-18)28-29-24(30)36-16-22(32)27-23-25-12-13-35-23/h3-13H,2,14-16H2,1H3,(H,26,31)(H,25,27,32) |
InChI Key |
LZIMNMTVFKMBGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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